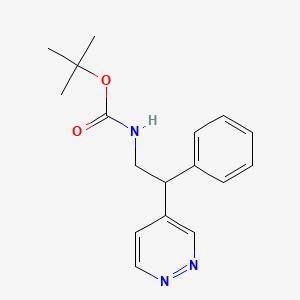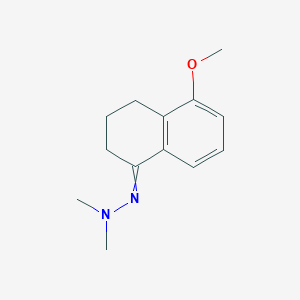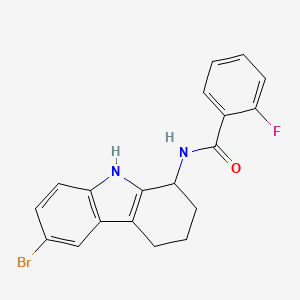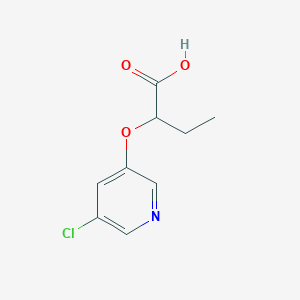![molecular formula C14H23NO4 B8518042 6-(TERT-BUTYL) 5-METHYL 6-AZASPIRO[2.5]OCTANE-5,6-DICARBOXYLATE](/img/structure/B8518042.png)
6-(TERT-BUTYL) 5-METHYL 6-AZASPIRO[2.5]OCTANE-5,6-DICARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(TERT-BUTYL) 5-METHYL 6-AZASPIRO[25]OCTANE-5,6-DICARBOXYLATE is a complex organic compound known for its unique spirocyclic structure This compound is characterized by the presence of a spiro junction, where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(TERT-BUTYL) 5-METHYL 6-AZASPIRO[2.5]OCTANE-5,6-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the reaction of tert-butyl 6-azaspiro[2.5]octane-6-carboxylate with methylating agents under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process often includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 6-(TERT-BUTYL) 5-METHYL 6-AZASPIRO[2.5]OCTANE-5,6-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
6-(TERT-BUTYL) 5-METHYL 6-AZASPIRO[2.5]OCTANE-5,6-DICARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(TERT-BUTYL) 5-METHYL 6-AZASPIRO[2.5]OCTANE-5,6-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 1-Oxa-6-azaspiro[2.5]octane-6-carboxylic acid tert-butyl ester
- tert-Butyl 1-cyano-6-azaspiro[2.5]octane-6-carboxylate
- tert-Butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate
Comparison: 6-(TERT-BUTYL) 5-METHYL 6-AZASPIRO[2Compared to similar compounds, it may exhibit different chemical behaviors and biological activities, making it a valuable compound for specific research and industrial purposes .
Properties
Molecular Formula |
C14H23NO4 |
|---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
6-O-tert-butyl 7-O-methyl 6-azaspiro[2.5]octane-6,7-dicarboxylate |
InChI |
InChI=1S/C14H23NO4/c1-13(2,3)19-12(17)15-8-7-14(5-6-14)9-10(15)11(16)18-4/h10H,5-9H2,1-4H3 |
InChI Key |
DMMCPCDEDSSWGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC2)CC1C(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2,7-diazabicyclo[3.3.0]octane-2-carboxylate](/img/structure/B8517967.png)


![5-chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B8518003.png)
![3-[(4-Chlorophenyl)methyl]-6,6-dimethylcyclohex-2-en-1-one](/img/structure/B8518011.png)







![1h-Pyrrolo[2,3-b]pyridine,5-(2-phenoxy-3-pyridinyl)-](/img/structure/B8518066.png)
